5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylic acid
Description
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-6-8-4-5-13-15(8)9(7-14)10(16)17/h4-5,9H,6-7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEOCQRPAYKRCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(N2C(=CC=N2)C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- Molecular Formula : C12H17N3O4
- Molecular Weight : 267.28 g/mol
- CAS Number : 1280214-48-3
The structure features a tetrahydropyrazole ring fused with a pyrazine moiety, which contributes to its biological activity and versatility in synthetic applications.
Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery is a strategy that utilizes small chemical fragments to identify new lead compounds. The incorporation of 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylic acid into FBDD campaigns has shown promise due to its ability to bind effectively to various biological targets. Research indicates that the compound can serve as a starting point for the development of inhibitors targeting specific proteins involved in diseases such as cancer and neurodegenerative disorders .
Positive Allosteric Modulators
Recent studies have identified small molecules that act as positive allosteric modulators of E3 ligases like Parkin, which are implicated in Parkinson's disease. The modification of the pyrazolo[1,5-a]pyrazine scaffold has led to the discovery of compounds that enhance the activity of these ligases, providing a potential therapeutic avenue for treatment .
Synthesis of Heterocyclic Compounds
The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its structure allows for multiple functionalization strategies that can yield diverse derivatives with tailored biological activities. For instance, it can be used in reactions such as Negishi coupling to produce enriched drug-like molecules with improved pharmacological profiles .
Continuous Flow Synthesis Techniques
Innovative synthetic methodologies employing continuous flow techniques have been developed to produce semi-saturated bicyclic heterocycles from this compound. This approach enhances reaction efficiency and scalability while minimizing waste and maximizing yield .
Case Study: HIV Inhibitors Development
In a comprehensive study on HIV inhibitors, researchers utilized 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylic acid as a scaffold for fragment optimization. The study demonstrated how modifications to this core structure could lead to potent inhibitors against HIV-1 capsid proteins .
Case Study: Anticancer Agents
Another significant application involves the design of anticancer agents based on this compound's framework. By exploring structure-activity relationships (SAR), researchers have identified derivatives that exhibit selective cytotoxicity against various cancer cell lines while maintaining low toxicity in normal cells .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would be specific to the biological system or enzyme being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
A comparative analysis with structurally related compounds is provided below:
Key Findings
Core Heterocycle Differences :
- Pyrazine vs. Pyrimidine : Pyrazine cores (two adjacent nitrogens) exhibit distinct electronic properties compared to pyrimidine cores (two nitrogens separated by a carbon). This affects hydrogen-bonding capacity and binding affinity in biological systems .
- Substituent Effects :
- Boc Group : Improves solubility and stability but adds steric bulk.
- Carboxylic Acid : Enhances polarity and enables salt formation or amidation (e.g., conversion to carboxamides for drug candidates) .
- Trifluoromethyl (CF₃) : Increases lipophilicity and metabolic resistance, as seen in KOR agonists .
Synthetic Challenges :
- The target compound’s synthesis likely involves regioselective cyclization and Boc protection, similar to methods used for pyrazolo[1,5-a]pyrimidines .
- Hydrolysis of esters to carboxylic acids (e.g., using LiOH) is critical but sensitive to reaction conditions; excessive heat degrades Boc groups .
Biological Relevance :
Biological Activity
5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylic acid (commonly referred to as 5-N-Boc-THP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis routes, and relevant case studies that highlight its applications.
- IUPAC Name : 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
- Molecular Formula : C₁₂H₁₇N₃O₄
- Molecular Weight : 267.28 g/mol
- CAS Number : 1209492-73-8
Biological Activity Overview
The biological activity of 5-N-Boc-THP has been investigated in various contexts, particularly focusing on its antimicrobial and anti-inflammatory properties. Below are some key findings:
Antimicrobial Activity
- Antimycobacterial Activity :
- Antifungal Activity :
- Inhibition of Oxygen Evolution :
Synthesis and Derivatives
The synthesis of 5-N-Boc-THP typically involves the reaction of appropriate pyrazole precursors with tert-butoxycarbonyl (Boc) protecting groups under controlled conditions. This method enhances the compound's stability and bioavailability.
Study on Antimycobacterial Activity
A study published in Molecules focused on the synthesis of various substituted amides from pyrazine carboxylic acids and their biological activities. The research highlighted that while many compounds showed minimal activity against M. tuberculosis, those with specific structural features exhibited promising results .
| Compound | Structure | MIC (μmol·dm⁻³) | % Inhibition |
|---|---|---|---|
| 3-Methylphenyl amide | Structure | 31.25 - 500 | Poor |
| 3,5-bis-trifluoromethylphenyl amide | Structure | 0.026 | High |
Study on Antifungal Properties
Another investigation into the antifungal properties of related compounds indicated that while some exhibited antifungal effects, the specific profile for 5-N-Boc-THP requires further exploration to establish its efficacy against various fungal strains .
Q & A
Q. What are the standard synthetic routes for preparing 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylic acid, and what key reaction conditions must be controlled to optimize yield?
The synthesis typically involves three stages:
- Cyclization : Reacting methyl 5-amino-1H-pyrazole-4-carboxylate with a β-keto ester (e.g., methyl 5-[benzyl(tert-butoxycarbonyl)amino]-3-oxopentanoate) in acetic acid at 80°C for 24 hours to form the pyrazolo[1,5-a]pyrimidine ester intermediate (95% yield). Higher temperatures (>80°C) risk Boc-deprotection and by-product formation .
- Hydrolysis : Converting the ester to the carboxylic acid using LiOH in aqueous methanol (54% yield). Traditional NaOH hydrolysis fails due to incomplete conversion or side reactions .
- Amidation : Activating the carboxylic acid with bis(pentafluorophenyl) carbonate (BPC) for efficient coupling with amines, yielding carboxamides (55–87% yields) .
Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?
- 1H/13C NMR : Essential for verifying regiochemistry, Boc-protection integrity, and tetrahydropyrazine ring conformation. For example, downfield shifts in carbonyl carbons confirm successful amidation .
- HRMS : Validates molecular formula and purity, particularly for intermediates and final products .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for carboxylic acids/esters) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported hydrolysis yields when converting ester intermediates to carboxylic acids?
Discrepancies arise from base sensitivity and steric hindrance. For example, LiOH in methanol achieves partial hydrolysis (54% yield), while NaOH fails due to poor nucleophilic attack on the hindered ester . To optimize:
- Solvent Choice : Polar aprotic solvents (e.g., THF) may improve LiOH accessibility.
- Temperature Control : Prolonged reaction times (24–48 hours) at 50–60°C enhance conversion without Boc-deprotection .
Q. What strategies are recommended for late-stage derivatization of the carboxylic acid moiety to generate diverse amide libraries for structure-activity relationship (SAR) studies?
- Activation Reagents : BPC outperforms CDI or EEDQ in forming reactive pentafluorophenyl esters, enabling efficient coupling with diverse amines (e.g., aryl, alkyl, heterocyclic) .
- Parallel Synthesis : Use automated liquid-handling systems to screen amine substrates under standardized conditions (e.g., 12-hour reaction in DMF with triethylamine) .
- Purification : Employ crystallization or flash chromatography to isolate high-purity amides (>95% purity) .
Q. How can stereochemical integrity be maintained during synthesis, particularly in tetrahydropyrazine ring systems?
- Chiral Auxiliaries : Incorporate enantiomerically pure starting materials (e.g., tert-butyl (6R)-3-pyridyl derivatives) to control stereochemistry .
- NMR Analysis : Use NOESY or COSY to confirm syn/anti configurations in diastereomers. For example, distinct coupling constants (J = 4–6 Hz) differentiate axial/equatorial proton arrangements in the tetrahydropyrazine ring .
Q. What analytical techniques resolve contradictions in reported biological activity data for derivatives of this compound?
- Metabolic Stability Assays : Compare half-life (t½) in microsomal preparations to identify labile functional groups (e.g., ester vs. amide derivatives) .
- X-ray Crystallography : Validate binding modes in enzyme complexes (e.g., cathepsin B/K inhibition) to reconcile discrepancies between in vitro and cellular activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
